N-(2,3-DICHLOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DICHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two aromatic rings, one substituted with two chlorine atoms and the other with a methylsulfanyl group. The urea linkage connects these two aromatic rings, giving the compound its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 2,3-dichloroaniline with 2-(methylsulfanyl)aniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of N-(2,3-DICHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,3-DICHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the dichlorophenyl and methylsulfanyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DICHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA
- N-(2,3-DICHLOROPHENYL)-N’-[2-(ETHYLSULFANYL)PHENYL]UREA
- N-(2,3-DICHLOROPHENYL)-N’-[2-(METHYLSULFANYL)BENZAMIDE
Uniqueness
N-(2,3-DICHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is unique due to the specific positioning of the chlorine and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-20-12-8-3-2-6-10(12)17-14(19)18-11-7-4-5-9(15)13(11)16/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBTWTPJRRXGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.